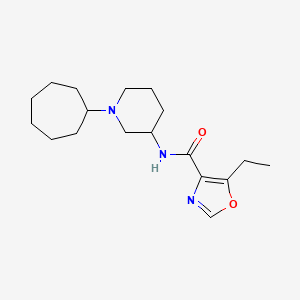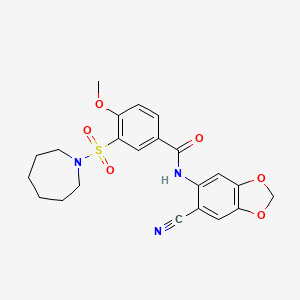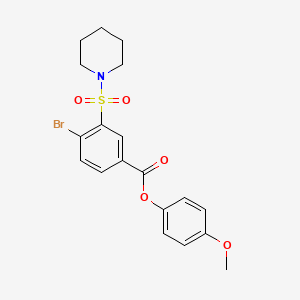![molecular formula C13H24N2O B6106913 [1-(1-azabicyclo[2.2.2]oct-3-yl)-2-piperidinyl]methanol](/img/structure/B6106913.png)
[1-(1-azabicyclo[2.2.2]oct-3-yl)-2-piperidinyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(1-azabicyclo[2.2.2]oct-3-yl)-2-piperidinyl]methanol, also known as AZOCM, is a chemical compound that has been the subject of extensive scientific research in recent years. This compound is of particular interest to scientists due to its potential applications in the field of medicine, specifically in the treatment of neurological disorders.
Mecanismo De Acción
[1-(1-azabicyclo[2.2.2]oct-3-yl)-2-piperidinyl]methanol acts as a partial agonist at both dopamine D2 and D3 receptors, as well as at muscarinic acetylcholine receptors. This modulation of neurotransmitter activity has been shown to improve cognitive function and reduce symptoms of neurological disorders.
Biochemical and physiological effects:
Studies have shown that this compound has a number of biochemical and physiological effects in the brain. It has been shown to increase levels of dopamine and acetylcholine, as well as to increase the density of dopamine receptors in certain brain regions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using [1-(1-azabicyclo[2.2.2]oct-3-yl)-2-piperidinyl]methanol in lab experiments include its ability to selectively modulate neurotransmitter activity, its relatively low toxicity, and its potential for use in the treatment of neurological disorders. However, limitations include the need for further research to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
Future research on [1-(1-azabicyclo[2.2.2]oct-3-yl)-2-piperidinyl]methanol could focus on its potential as a treatment for other neurological disorders, such as depression and anxiety. Additionally, further studies could explore the potential use of this compound as a cognitive enhancer in healthy individuals. Finally, research could be conducted to develop more efficient and cost-effective methods for synthesizing this compound.
In conclusion, this compound is a promising compound with potential applications in the treatment of neurological disorders. While further research is needed to fully understand its mechanism of action and potential side effects, the current body of research suggests that it could be an important tool in the fight against these debilitating conditions.
Métodos De Síntesis
The synthesis of [1-(1-azabicyclo[2.2.2]oct-3-yl)-2-piperidinyl]methanol involves the reaction of piperidine with a compound known as 3-quinuclidinone. This reaction produces a compound known as 1-azabicyclo[2.2.2]oct-3-ene, which is then further reacted with formaldehyde to produce this compound.
Aplicaciones Científicas De Investigación
[1-(1-azabicyclo[2.2.2]oct-3-yl)-2-piperidinyl]methanol has shown potential as a treatment for a range of neurological disorders, including Parkinson's disease, Alzheimer's disease, and schizophrenia. It works by modulating the activity of certain neurotransmitters in the brain, specifically dopamine and acetylcholine.
Propiedades
IUPAC Name |
[1-(1-azabicyclo[2.2.2]octan-3-yl)piperidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O/c16-10-12-3-1-2-6-15(12)13-9-14-7-4-11(13)5-8-14/h11-13,16H,1-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAIHTPVHZHXYER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CO)C2CN3CCC2CC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[4-(1-piperidinylmethyl)-1H-1,2,3-triazol-1-yl]methyl}-1-(1H-pyrrol-2-ylcarbonyl)piperidine trifluoroacetate](/img/structure/B6106835.png)
![5-{[4-(3-methylphenoxy)-1-piperidinyl]carbonyl}-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-piperidinone](/img/structure/B6106860.png)


![N-[2-(acetylamino)ethyl]-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-3-piperidinecarboxamide](/img/structure/B6106872.png)
![1-(2,2-dimethylpropyl)-3-[(4-ethyl-1-piperazinyl)methyl]-3-hydroxy-2-piperidinone](/img/structure/B6106878.png)
![1-[2-methoxy-6-({methyl[(3-methyl-4-pyridinyl)methyl]amino}methyl)phenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B6106884.png)
![N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(2,3-dichlorophenyl)glycinamide](/img/structure/B6106895.png)

![2-[4-(4-fluorophenyl)-1-piperazinyl]-4-methyl-8-(methylthio)quinoline](/img/structure/B6106901.png)



![{1'-[(2E)-2-methyl-2-buten-1-yl]-1,3'-bipiperidin-4-yl}methanol](/img/structure/B6106926.png)